Peridinin

Vue d'ensemble

Description

Péridinine: est un pigment apocaroténoïde photosynthétique présent dans le complexe peridinine-chlorophylle-protéine des dinoflagellés, en particulier dans des espèces telles qu'Amphidinium carterae . Elle joue un rôle crucial dans la photosynthèse en absorbant la lumière bleu-vert dans la plage de 470 à 550 nm, qui est en dehors de la plage accessible aux molécules de chlorophylle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La péridinine peut être extraite des membranes thylakoïdes des dinoflagellés comme Amphidinium carterae. Le processus d'extraction implique une chromatographie liquide à haute performance (HPLC) équipée d'un détecteur à barrette de diodes et d'une colonne YMC-Carotenoid C30 .

Méthodes de production industrielle: La production industrielle de péridinine implique la culture de dinoflagellés marins producteurs de péridinine tels que Symbiodinium voratum dans des photobioréacteurs à biofilm. Ces réacteurs minimisent les forces de cisaillement hydrodynamique, permettant des taux de croissance plus élevés et un rendement maximal en biomasse .

Analyse Des Réactions Chimiques

Types de réactions: La péridinine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Elle est un puissant inhibiteur de la peroxydation lipidique non enzymatique dans les liposomes et les cellules endothéliales humaines primaires .

Réactifs et conditions courants: Les réactions impliquant la péridinine nécessitent souvent des conditions spécifiques pour maintenir sa stabilité et son efficacité. Par exemple, elle est intégrée et s'étend dans le cœur hydrophobe des membranes POPC, maximisant sa molarité effective au site des réactions de peroxydation lipidique .

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent des inhibiteurs de la peroxydation lipidique, qui sont cruciaux pour prévenir les dommages oxydatifs dans les systèmes biologiques .

Applications de la recherche scientifique

Chimie: La péridinine est utilisée comme marqueur de fluorescence dans les applications de cytométrie en flux et de microscopie en raison de ses propriétés spectrales uniques .

Biologie: En recherche biologique, la péridinine est étudiée pour son rôle dans la photosynthèse et son interaction avec les molécules de chlorophylle dans le complexe peridinine-chlorophylle-protéine .

Médecine: La péridinine a montré un potentiel en tant qu'agent anticancéreux et anti-inflammatoire. Elle présente des propriétés antioxydantes et il a été constaté qu'elle bloquait l'adhésion des monocytes aux cellules endothéliales, une étape clé de l'athérogenèse .

Industrie: Dans le secteur industriel, la péridinine est utilisée dans le développement de nouveaux médicaments et cosmétiques en raison de ses propriétés de capture de lumière et antioxydantes .

Mécanisme d'action

La péridinine exerce ses effets en absorbant la lumière bleu-vert et en transférant l'énergie aux molécules de chlorophylle avec une grande efficacité. Ce processus implique la formation d'un état de transfert de charge intramoléculaire, caractérisé par un grand moment dipolaire . Dans les systèmes biologiques, la péridinine agit comme un puissant inhibiteur de la peroxydation lipidique en s'intégrant dans le cœur hydrophobe des membranes cellulaires .

Applications De Recherche Scientifique

Biological and Biochemical Applications

1.1 Antioxidant Properties

Peridinin exhibits significant antioxidant activity, making it a potential candidate for therapeutic applications. Research has shown that this compound can inhibit lipid peroxidation in biological membranes, which is crucial in preventing cellular damage associated with various diseases, including cardiovascular disorders. A study demonstrated that this compound effectively protects against nonenzymatic bilayer lipid peroxidation at concentrations significantly lower than those required for other carotenoids like astaxanthin .

1.2 Cancer Research

this compound has been investigated for its antitumor properties. In vitro studies indicate that the this compound-chlorophyll a-protein complex can induce apoptosis in cancer cells and inhibit inflammatory responses . This suggests a potential role for this compound in developing novel cancer therapies.

1.3 Immunological Applications

The compound has shown promise in modulating immune responses. For instance, it has been reported to inhibit nitric oxide production in certain immune cells at higher concentrations, indicating its potential to influence inflammatory pathways .

Environmental Applications

2.1 Photosynthesis and Light Harvesting

this compound plays a critical role in the photosynthetic processes of dinoflagellates by enhancing light absorption in the blue-green spectrum (470-550 nm), which chlorophyll cannot efficiently utilize . This characteristic allows these organisms to thrive in low-light aquatic environments.

2.2 Bioindicators

Given its sensitivity to environmental conditions such as light intensity and UV radiation, this compound levels can serve as bioindicators for assessing the health of marine ecosystems . Studies have shown that changes in this compound content correlate with fluctuations in environmental stressors.

Analytical Applications

3.1 Flow Cytometry and Immunoassays

this compound chlorophyll (PerCP) is widely used as a fluorescent marker in flow cytometry and immunoassays due to its high extinction coefficient and favorable spectral properties . The ability to covalently link this fluorophore to antibodies enhances its utility in various research applications.

Case Studies

Case Study 1: Antioxidant Efficacy

In a comparative study of carotenoids, this compound was found to provide nearly complete protection against lipid peroxidation at a concentration of only 0.5 mol %, significantly outperforming astaxanthin . This highlights its potential as an effective antioxidant agent.

Case Study 2: Cancer Cell Apoptosis

A study investigating the effects of the this compound-chlorophyll a-protein complex on cancer cells demonstrated that treatment led to significant apoptosis rates, suggesting its utility as an anticancer agent . Further research is warranted to explore its mechanisms and efficacy.

Mécanisme D'action

Peridinin exerts its effects by absorbing blue-green light and transferring energy to chlorophyll molecules with high efficiency. This process involves the formation of an intramolecular charge transfer state, characterized by a large dipole moment . In biological systems, this compound acts as a potent inhibitor of lipid peroxidation by embedding within the hydrophobic core of cell membranes .

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité: La capacité unique de la péridinine à absorber la lumière bleu-vert et sa grande efficacité dans le transfert d'énergie aux molécules de chlorophylle la distinguent des autres caroténoïdes. De plus, ses puissants effets inhibiteurs sur la peroxydation lipidique et son rôle dans la prévention des dommages oxydatifs mettent en évidence son caractère unique .

Activité Biologique

Peridinin is a carotenoid pigment primarily found in dinoflagellates, specifically in the chloroplasts of marine microalgae. It is known for its unique structure and significant biological activities, particularly its role as an antioxidant and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, bioactivity in various biological systems, and implications for health and disease.

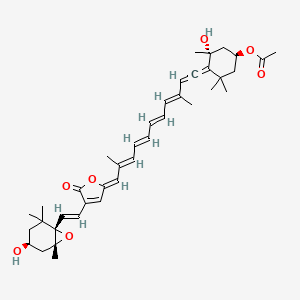

Chemical Structure and Properties

This compound is characterized by a complex polyene structure, which contributes to its strong light-absorbing properties. Its molecular formula is , and it typically exists as a chlorophyll-binding protein complex known as this compound-chlorophyll protein (PCP). This complex plays a crucial role in photosynthesis by facilitating energy transfer to chlorophyll a.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 618.84 g/mol |

| Absorption Maximum | 490 nm |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to inhibit lipid peroxidation. Research has demonstrated that this compound can significantly reduce oxidative stress in various cellular models. For instance, a study found that only 0.5 mol% of this compound was required to achieve nearly complete protection against nonenzymatic lipid peroxidation in liposomes, outperforming other carotenoids like astaxanthin, which required much higher concentrations for similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated with promising results. In studies involving human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit the production of nitric oxide (NO) at higher concentrations (400 µg/mL), suggesting it may modulate inflammatory responses . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antitumor Activity

This compound's role in cancer prevention and treatment has garnered attention due to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that extracts containing this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Table 2: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Inhibits lipid peroxidation | |

| Anti-inflammatory | Modulates NO production | |

| Antitumor | Induces apoptosis in cancer cells |

The biological activities of this compound are largely attributed to its unique structural features that allow for effective interaction with cellular membranes and reactive oxygen species (ROS). Its embedding within lipid bilayers enhances its effective concentration at sites of oxidative damage, thereby maximizing its protective effects against oxidative stress .

Case Study: this compound in Atherosclerosis

A notable case study explored the effects of this compound on monocyte-endothelial cell adhesion, a critical step in atherogenesis. The study demonstrated that this compound effectively blocked this adhesion process, suggesting its potential role as a therapeutic agent in preventing cardiovascular diseases linked to oxidative stress and inflammation .

Conclusion and Future Directions

This compound presents significant promise as a bioactive compound with diverse health benefits, particularly due to its antioxidant, anti-inflammatory, and antitumor properties. Further research is warranted to fully elucidate its mechanisms of action and potential applications in clinical settings. Future studies should focus on clinical trials to assess the efficacy of this compound-based therapies for chronic diseases.

Propriétés

InChI |

InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRDHEJRPVSJFM-VSWVFQEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903948 | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33281-81-1 | |

| Record name | Peridinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peridinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.